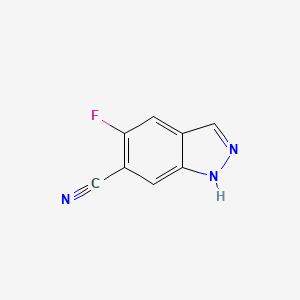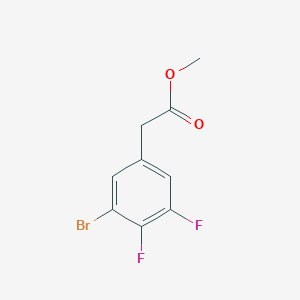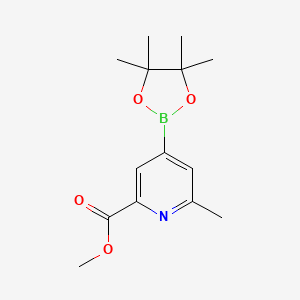
Methyl 6-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
This compound is a valuable intermediate in organic synthesis. It’s particularly useful in Suzuki-Miyaura cross-coupling reactions , which are pivotal for constructing carbon-carbon bonds in the synthesis of complex organic molecules . The boronic ester moiety of the compound facilitates the transfer of the boron group to other organic substrates, enabling the formation of diverse chemical structures.
Drug Development
In the realm of drug development, compounds like Methyl 6-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate serve as intermediates for the synthesis of various pharmaceuticals. They are used to create enzyme inhibitors and ligand drugs, particularly in the treatment of tumors and microbial infections .
Fluorescent Probes
Boronic acids and their derivatives are often used as fluorescent probes due to their ability to bind with sugars, which can be useful in detecting glucose levels in biological samples. This has significant implications for diabetes research and monitoring .
Stimulus-Responsive Drug Carriers
The boronic ester bonds in these compounds are utilized in the construction of stimulus-responsive drug carriers. These carriers can respond to microenvironmental changes such as pH, glucose, and ATP levels, enabling controlled drug release for targeted therapy .
Material Science
In material science, the compound’s boronic ester functionality is employed in the synthesis of polymers and copolymers. These materials have applications in creating smart materials that can respond to environmental stimuli .
Analytical Chemistry
In analytical chemistry, the compound is used as a reagent for the detection of various analytes. Its boronic ester group can form complexes with different substances, which can then be quantified using various analytical techniques .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-9-7-10(8-11(16-9)12(17)18-6)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCPMQCWDDLTKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



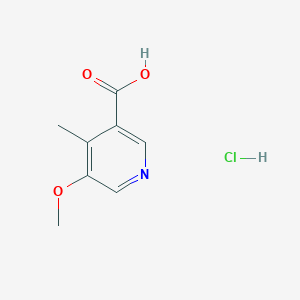
![1-[(4-Ethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1460458.png)
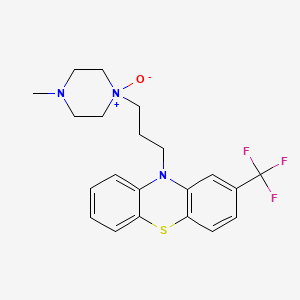

![{7-Oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride](/img/structure/B1460462.png)
![Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride](/img/structure/B1460466.png)
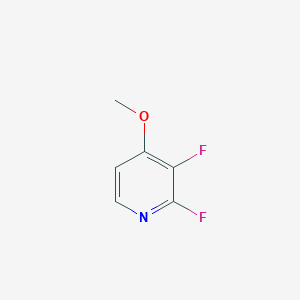

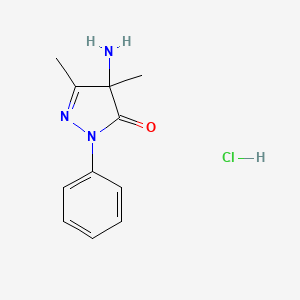
![Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate](/img/structure/B1460474.png)
![(E/Z)-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone oxime](/img/structure/B1460476.png)
![1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1460477.png)
